molecular formula C21H24N2O3 B2609252 3-(2-Methylbenzamido)cyclohexyl phenylcarbamate CAS No. 1351619-16-3

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2609252
CAS No.: 1351619-16-3
M. Wt: 352.434
InChI Key: BFXFDKMEMDEOQY-UHFFFAOYSA-N
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Description

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexyl ring bonded to a phenylcarbamate group and a 2-methylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 3-(2-methylbenzamido)cyclohexanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbenzamido)cyclohexyl methylcarbamate
  • 3-(2-Methylbenzamido)cyclohexyl ethylcarbamate
  • 3-(2-Methylbenzamido)cyclohexyl butylcarbamate

Uniqueness

3-(2-Methylbenzamido)cyclohexyl phenylcarbamate is unique due to the presence of the phenylcarbamate group, which imparts distinct chemical and biological properties compared to other carbamates. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[(2-methylbenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-5-6-13-19(15)20(24)22-17-11-7-12-18(14-17)26-21(25)23-16-9-3-2-4-10-16/h2-6,8-10,13,17-18H,7,11-12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXFDKMEMDEOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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